1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
CAS No.: 66158-41-6
Cat. No.: VC2458918
Molecular Formula: C13H10FNO3
Molecular Weight: 247.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66158-41-6 |
|---|---|
| Molecular Formula | C13H10FNO3 |
| Molecular Weight | 247.22 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H10FNO3/c14-10-5-3-9(4-6-10)8-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) |
| Standard InChI Key | KFUPGHOUJJNVJQ-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)F |
| Canonical SMILES | C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)F |
Introduction
Basic Identification and Structural Properties
1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is characterized by a pyridine ring structure with specific functional group modifications. The compound is defined by the following key identifiers and structural properties:
Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 66158-41-6 |
| Molecular Formula | C₁₃H₁₀FNO₃ |
| Molecular Weight | 247.22 g/mol |
| VCID | VC2458918 |
The compound features a dihydropyridine core structure with a fluorobenzyl substituent attached to the nitrogen atom, a ketone group at the 2-position, and a carboxylic acid group at the 3-position of the pyridine ring . The presence of these functional groups creates a unique chemical entity with specific reactivity patterns and potential biological interactions.
Structural Features
The distinctive structural elements of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid include:
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A pyridine ring with a 2-oxo (ketone) modification
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A 4-fluorobenzyl substituent attached to the nitrogen atom
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A carboxylic acid group at the 3-position of the pyridine ring
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The dihydropyridine structure indicating partial reduction of the pyridine system
These structural features contribute significantly to the compound's chemical behavior, solubility profile, and potential biological activity, particularly through the electron-withdrawing effects of the fluorine atom and the hydrogen-bonding capabilities of the carboxylic acid group.
Physicochemical Properties
Understanding the physicochemical properties of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is essential for predicting its behavior in various chemical environments and biological systems. While specific data for this exact compound is limited, we can infer properties based on structural analysis and related compounds.
Physical Properties
Based on structural analysis and comparison with related compounds, the following physical properties can be estimated:
The compound's limited water solubility is primarily due to the presence of the hydrophobic fluorobenzyl group, while the carboxylic acid moiety contributes to its solubility in polar organic solvents.
Chemical Properties
The chemical properties of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid are largely influenced by its functional groups:
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The carboxylic acid group exhibits typical acidic properties and can participate in salt formation, esterification, and amidation reactions
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The fluorine atom in the para position of the benzyl group imparts an electron-withdrawing effect, influencing the reactivity of the entire molecule
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The 2-oxo group (ketone) can participate in nucleophilic addition reactions
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The dihydropyridine system may exhibit specific reactivity patterns compared to fully aromatic pyridine systems
The compound's chemical reactivity is significantly influenced by the electron-withdrawing properties of the fluorine atom and the acidity of the carboxylic acid group, which can facilitate various chemical transformations.
Synthesis Methods
The synthesis of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves specific chemical transformations to construct the dihydropyridine framework followed by functionalization with the fluorobenzyl group.
General Synthetic Approaches
Based on the available literature and synthesis patterns for similar compounds, the following approaches are typically employed:
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Construction of the dihydropyridine core structure
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Functionalization with the 4-fluorobenzyl group through N-alkylation
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Introduction or modification of the carboxylic acid functionality at the 3-position
Chemical Reactivity and Stability
Reactivity Patterns
The compound exhibits several key reactivity patterns:
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Carboxylic acid chemistry: The 3-carboxylic acid group can participate in typical carboxylic acid reactions, including:
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Esterification to form corresponding esters
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Amidation to form amides
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Salt formation with bases
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Decarboxylation under specific conditions
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N-substituent modifications: The 4-fluorobenzyl group attached to the nitrogen can potentially undergo:
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Substitution reactions on the aromatic ring
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Modifications at the benzylic position
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Removal under specific catalytic conditions
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Pyridone ring chemistry: The 2-oxo-1,2-dihydropyridine core can participate in:
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Electrophilic substitution reactions
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Addition reactions at the C=C double bonds
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Ring-opening reactions under harsh conditions
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Analytical Methods and Characterization
The analytical characterization of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically employs various spectroscopic and chromatographic techniques to confirm its identity and purity.
Spectroscopic Analysis
The following spectroscopic methods are commonly used for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR to identify proton environments
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¹³C NMR to confirm carbon framework
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¹⁹F NMR to specifically analyze the fluorine environment
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Infrared (IR) Spectroscopy:
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Identification of characteristic functional groups
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Particularly useful for confirming the carboxylic acid (C=O stretch ~1700 cm⁻¹) and 2-oxo (C=O stretch ~1650 cm⁻¹) functionalities
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Mass Spectrometry:
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Determination of molecular weight
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Fragmentation pattern analysis for structural confirmation
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Chromatographic Methods
For purity assessment and isolation:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase conditions typically employed
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UV detection at wavelengths corresponding to the chromophores present
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and purity assessment
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Visualization typically with UV light or appropriate staining reagents
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These analytical methods collectively enable comprehensive characterization of the compound for research purposes.
Comparison with Structurally Related Compounds
Understanding the relationship between 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid and structurally related compounds provides valuable context for its properties and potential applications.
Structural Analogs
Several related compounds differ in the substitution pattern or core structure:
| Compound | Key Structural Difference | CAS Number |
|---|---|---|
| 1-Benzyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | Lacks fluorine on benzyl group | 89960-36-1 |
| 1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Contains two fluorine atoms (3,4-positions) | 1001413-01-9 |
| 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | Has bromo at 5-position and fluorine at 3-position of benzyl | 886360-92-5 |
These structural variations can significantly impact physicochemical properties, biological activities, and potential applications .
Structure-Activity Relationships
Based on studies of related compounds, several structure-activity relationships can be proposed:
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N-1 substitution pattern:
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Benzyl substituents at the N-1 position typically enhance biological activity compared to unsubstituted analogs
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Fluorination of the benzyl group often improves metabolic stability and membrane permeability
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Carboxylic acid modifications:
These structure-activity relationships provide valuable guidance for the potential development and optimization of this compound class for specific applications.
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